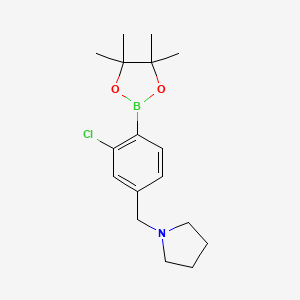

![molecular formula C11H12N2O B580530 [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 1247367-86-7](/img/structure/B580530.png)

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized via a multistep process. One approach involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .

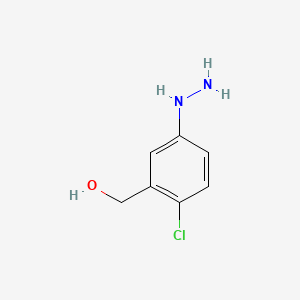

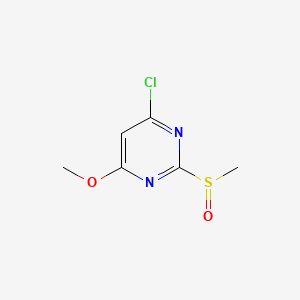

Molecular Structure Analysis

The molecular structure of 2-methyl-4-(1H-pyrazol-1-yl)phenylmethanol consists of a pyrazole ring attached to a phenylmethanol group. The compound’s 1H and 13C NMR spectra confirm its structure . Additionally, UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis and Coordination Chemistry

The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand. The resulting platinum (II) complex has been characterized by NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry. Its green fluorescence properties make it potentially useful for organic light-emitting diodes (OLEDs) .

Phosphorescent Materials for Photovoltaic Devices

Platinum (II) complexes, including cyclometalated Pt (II) complexes, play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more common, Pt (II) complexes exhibit unique properties. The choice of coordinating ligands significantly influences their photophysical behavior. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl ligands, can be fine-tuned for specific applications .

Anti-Inflammatory and Cyclooxygenase Inhibition

Derivatives of pyrazole, including those containing the [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol scaffold, have been investigated for their anti-inflammatory activity. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, structurally related to our compound, have shown potent antileishmanial and antimalarial effects. These activities are essential in combating parasitic diseases .

Heterocyclic Synthesis and Biological Screening

Researchers have explored the synthesis of novel heterocycles involving pyrazole derivatives. These compounds exhibit diverse pharmacological effects. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride has been studied for its biological activity .

Molecular Simulation Studies

Computational studies have been conducted to understand the binding interactions and antipromastigote activity of pyrazole-bearing compounds. These simulations provide insights into their potential therapeutic applications .

Propiedades

IUPAC Name |

(2-methyl-4-pyrazol-1-ylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOIZYXAVAGOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)